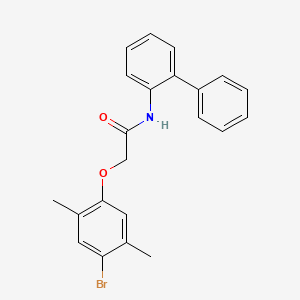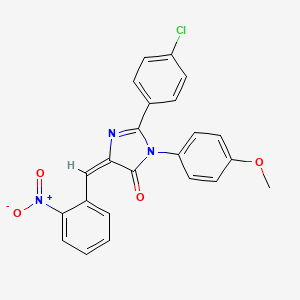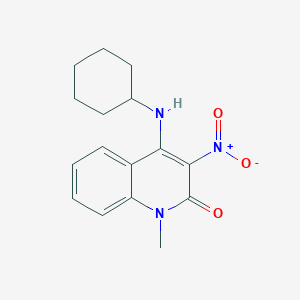
N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide, also known as BDP-12, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDP-12 is a selective estrogen receptor modulator (SERM) that has been shown to have anticancer properties.
Mécanisme D'action
N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide acts as a SERM by selectively binding to estrogen receptors (ERs) and modulating their activity. It has a higher affinity for ERβ than for ERα, which may contribute to its anticancer properties. N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide has been shown to induce apoptosis in breast cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. It also inhibits the growth of cancer cells by inducing cell cycle arrest and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of aromatase, an enzyme that converts androgens to estrogens. N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Additionally, N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide has been shown to reduce the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide in lab experiments is its selectivity for ERβ, which may make it a safer alternative to other SERMs that have been associated with an increased risk of breast cancer. However, one limitation of using N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide is its relatively low potency compared to other SERMs, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide. One area of interest is the potential use of N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide in combination with other anticancer drugs to enhance their effectiveness. Another area of interest is the development of more potent analogs of N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide that may be more effective in cancer treatment. Additionally, further research is needed to determine the potential use of N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide in the treatment of other diseases, such as osteoporosis.
Méthodes De Synthèse
The synthesis of N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide involves the reaction of 2-biphenylcarboxylic acid with 4-bromo-2,5-dimethylphenol in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then reacted with 2-aminoacetophenone in the presence of sodium hydride and dimethylformamide to yield N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide.
Applications De Recherche Scientifique
N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide has also been shown to inhibit the growth of ovarian cancer cells and reduce the size of tumors in animal models. Additionally, N-2-biphenylyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide has been studied for its potential use in the treatment of osteoporosis.
Propriétés
IUPAC Name |
2-(4-bromo-2,5-dimethylphenoxy)-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO2/c1-15-13-21(16(2)12-19(15)23)26-14-22(25)24-20-11-7-6-10-18(20)17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZYOUXBTLHUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2,5-dimethylphenoxy)-N-(2-phenylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4961739.png)

![6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B4961744.png)
![2-(4-methylphenyl)-1-[3-(1-piperidinyl)propyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4961756.png)
![ethyl 3-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4961779.png)

![methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate](/img/structure/B4961792.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-chloro-2-thienyl)methyl]methanamine](/img/structure/B4961799.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4961807.png)


![3,5-bis(pentafluorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4961820.png)
![7-{[(3-hydroxypropyl)amino]methyl}-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol hydrochloride](/img/structure/B4961823.png)
![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4961831.png)